Phenol, 4-(2-aminoethyl)-3-methoxy-
Description
Historical Perspectives and Evolution of 3-Methoxytyramine's Perceived Biological Role
Initially synthesized in 1910, dopamine (B1211576) was long considered merely an intermediate in the production of other catecholamines like norepinephrine (B1679862) and epinephrine. biocrates.comnih.gov It wasn't until the mid-to-late 1950s that its significance as a neurotransmitter in its own right began to be understood, largely through the work of Arvid Carlsson and his colleagues. nih.govlu.senih.gov They discovered high concentrations of dopamine in specific brain regions, distinct from norepinephrine, and linked its depletion to motor deficits, laying the groundwork for understanding its role in conditions like Parkinson's disease. lu.seresearchgate.net
For many years, 3-Methoxytyramine (3-MT), a major metabolite of dopamine, was considered a biologically inactive byproduct of dopamine degradation. rupahealth.comnih.gov It is formed from dopamine through the action of the enzyme catechol-O-methyltransferase (COMT). wikipedia.org The primary pathway for its removal is further metabolism by monoamine oxidase (MAO) into homovanillic acid (HVA), which is then excreted in the urine. wikipedia.orgwikipedia.org This perception of 3-MT as an inactive metabolite meant that for a long time, its scientific relevance was primarily as an indicator of dopamine turnover and release. nih.gov Early research focused on measuring its levels to indirectly assess the activity of dopaminergic systems in the brain. nih.govnih.gov
A significant shift in the understanding of 3-MT's role came with the discovery that it can act as a neuromodulator. rupahealth.comnih.gov This evolution in thought was driven by findings that 3-MT can influence behavior independently of dopamine, particularly through its interaction with the trace amine-associated receptor 1 (TAAR1). rupahealth.comnih.govwikipedia.org This receptor is part of a class of receptors that respond to trace amines, a group of compounds that includes 3-MT. wikipedia.org This discovery transformed the perception of 3-MT from a simple waste product to a molecule with its own physiological functions in the brain, capable of modulating neuronal activity and behavior. nih.govnih.gov
Academic Relevance and Contemporary Research Focus on 3-Methoxytyramine
The contemporary research focus on 3-Methoxytyramine (3-MT) is multifaceted, extending from its role as a biomarker in various diseases to its function as a neuromodulator in the central nervous system. This expanded interest stems from the revised understanding of 3-MT as a biologically active molecule.
3-MT as a Biomarker:
A significant area of current research involves the utility of 3-MT as a biomarker for certain types of tumors. ascopubs.orgendocrine-abstracts.orgnih.gov Elevated levels of 3-MT in urine or plasma have been identified as a valuable diagnostic and prognostic marker for:
Neuroblastoma: A type of childhood cancer where high urinary 3-MT levels at diagnosis are associated with high-risk disease and poor clinical outcomes. rupahealth.comascopubs.orgnih.gov Research has shown that elevated 3-MT corresponds with increased activity of the MYC oncogene, a key driver of tumor growth. ascopubs.org
Pheochromocytoma and Paraganglioma (PPGLs): These are rare neuroendocrine tumors. endocrine-abstracts.orgnih.gov Measuring 3-MT, in conjunction with other catecholamine metabolites like metanephrine (B195012) and normetanephrine, improves the diagnostic accuracy for these tumors, particularly for those that are dopamine-producing or metastatic. endocrine-abstracts.orgnih.govnih.gov
3-MT in Neuropsychiatric Disorders:
The discovery of 3-MT's activity at the TAAR1 receptor has opened new avenues of research into its potential role in neuropsychiatric disorders characterized by abnormal dopaminergic transmission. nih.gov
Parkinson's Disease: Research is exploring the possibility that abnormal levels of 3-MT might contribute to the side effects of L-DOPA treatment, a common therapy for Parkinson's. nih.govnih.gov It is hypothesized that elevated 3-MT could play a role in the development of L-DOPA-induced dyskinesia. nih.gov
Schizophrenia: Given that schizophrenia is associated with altered dopamine signaling, the neuromodulatory effects of 3-MT via TAAR1 are being investigated as a potential contributor to the pathophysiology of the disorder. nih.govyoutube.comnih.gov
Detailed Research Findings:
Recent studies have provided more detailed insights into the mechanisms and implications of 3-MT's actions. For instance, in vivo microdialysis studies have confirmed that interstitial 3-MT levels in the striatum accurately reflect dopamine release. nih.gov Furthermore, research on the genetic and molecular basis of neuroblastoma has established a direct link between MYC activity, the expression of genes involved in catecholamine metabolism, and the resulting levels of urinary 3-MT. ascopubs.org
The following interactive data table summarizes the key areas of contemporary research on 3-Methoxytyramine.
| Research Area | Key Findings | Associated Conditions |
| Biomarker | Elevated urinary and plasma levels of 3-MT are indicative of disease presence and prognosis. rupahealth.comascopubs.orgendocrine-abstracts.orgnih.gov | Neuroblastoma, Pheochromocytoma, Paraganglioma. endocrine-abstracts.orgnih.govnih.gov |
| Neuromodulation | 3-MT acts as an agonist at the TAAR1 receptor, influencing neuronal signaling and behavior independently of dopamine. nih.govwikipedia.org | Parkinson's Disease, Schizophrenia. nih.govnih.govyoutube.com |
| Dopamine Release | Interstitial 3-MT levels in the brain serve as a reliable index of real-time dopamine release. nih.gov | Not disease-specific, a fundamental neurochemical process. |
Scope and Methodological Framework of the Research Outline
The study of 3-Methoxytyramine (3-MT) employs a range of sophisticated methodological frameworks to investigate its synthesis, metabolism, and physiological effects. These techniques are crucial for understanding its role in both normal brain function and in various pathological states.
Analytical Techniques for Detection and Quantification:
A cornerstone of 3-MT research is the ability to accurately measure its concentration in biological samples. The primary methods used include:
High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection: This has been a widely used and sensitive method for analyzing 3-MT in brain tissue homogenates and other biological fluids. nih.govnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method that has become the gold standard for measuring 3-MT in plasma and urine, especially for clinical diagnostic purposes. nih.govbohrium.comresearchgate.net It allows for the accurate quantification of very low endogenous concentrations of 3-MT. nih.gov
In Vivo and Ex Vivo Methodologies:
To study the dynamics of 3-MT in living organisms and in tissue samples, researchers utilize several key approaches:
In Vivo Microdialysis: This technique allows for the direct and continuous sampling of extracellular fluid from specific brain regions in awake, freely moving animals. nih.govnih.gov It has been instrumental in demonstrating the direct relationship between dopamine release and extracellular 3-MT levels in the striatum. nih.goviitkgp.ac.in
Ex Vivo Tissue Analysis: This involves the rapid collection and analysis of brain tissue after experimental manipulations. While useful, studies have shown that changes in tissue concentrations of 3-MT may not always reliably reflect dopamine release under all pharmacological conditions, highlighting the importance of in vivo methods. nih.gov
Pharmacological and Genetic Manipulations:
To probe the function of 3-MT, researchers often employ pharmacological agents and genetic models:
Pharmacological Agents: Drugs that affect dopamine systems, such as dopamine receptor agonists (e.g., apomorphine), antagonists (e.g., haloperidol), and uptake inhibitors (e.g., bupropion), are used to manipulate dopamine release and, consequently, 3-MT levels. nih.govnih.gov Inhibitors of enzymes like MAO (e.g., pargyline) and COMT are also used to study the metabolic pathways of 3-MT. nih.gov
Genetic Models: The use of knockout mice, such as those lacking the dopamine transporter (DAT-KO) or the TAAR1 receptor, has been crucial in dissecting the dopamine-independent effects of 3-MT and the role of its receptor. nih.govwikipedia.org
The following interactive data table provides an overview of the common methodological frameworks used in 3-Methoxytyramine research.
| Methodology | Application | Key Insights |
| LC-MS/MS | Quantification of 3-MT in plasma and urine for clinical diagnostics. nih.govbohrium.com | High sensitivity and specificity for diagnosing tumors like pheochromocytoma and neuroblastoma. nih.govresearchgate.net |
| HPLC with Electrochemical Detection | Measurement of 3-MT in brain tissue and other biological samples. nih.govnih.gov | Enabled early studies on dopamine metabolism and turnover. nih.gov |
| In Vivo Microdialysis | Real-time measurement of extracellular 3-MT in specific brain regions. nih.govnih.gov | Confirmed that 3-MT levels directly reflect dopamine release. nih.goviitkgp.ac.in |
| Pharmacological Manipulations | Use of drugs to alter dopamine signaling and observe effects on 3-MT. nih.govnih.gov | Elucidated the relationship between dopamine neuron activity and 3-MT formation. nih.gov |
| Genetic Models (Knockout Mice) | Investigation of the specific roles of proteins like TAAR1 and DAT in mediating 3-MT's effects. nih.govwikipedia.org | Revealed the dopamine-independent neuromodulatory functions of 3-MT. nih.gov |
Structure
3D Structure
Properties
CAS No. |
3965-92-2 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
4-(2-aminoethyl)-3-methoxyphenol |
InChI |
InChI=1S/C9H13NO2/c1-12-9-6-8(11)3-2-7(9)4-5-10/h2-3,6,11H,4-5,10H2,1H3 |
InChI Key |
PCRGOGUXNSLMNX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)O)CCN |
Origin of Product |
United States |
Molecular Mechanisms of 3 Methoxytyramine Biosynthesis and Catabolism
Endogenous Formation of 3-Methoxytyramine
The synthesis of 3-MT in the body is a direct consequence of dopamine (B1211576) metabolism. This process is primarily facilitated by the enzyme Catechol-O-methyltransferase (COMT).
Catechol-O-methyltransferase (COMT) Activity and O-Methylation of Dopamine
The principal pathway for the formation of 3-Methoxytyramine involves the O-methylation of dopamine. wikipedia.orgresearchgate.netebi.ac.uk This biochemical reaction is catalyzed by the enzyme Catechol-O-methyltransferase (COMT). wikipedia.orgresearchgate.netebi.ac.uk COMT facilitates the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine to one of the hydroxyl groups of the catechol ring of dopamine. researchgate.net This enzymatic action results in the formation of 3-Methoxytyramine. wikipedia.org
The formation of 3-MT from dopamine is a significant step in the metabolic processing of dopamine after its release into the synaptic cleft. nih.gov While a substantial portion of released dopamine is taken back into the presynaptic neuron via the dopamine transporter, the remaining extracellular dopamine is subject to enzymatic degradation. nih.gov COMT plays a pivotal role in this extracellular metabolism, converting dopamine into 3-MT. nih.govtaylorandfrancis.com It is considered the major extracellular metabolite of dopamine. nih.gov
Cellular and Extraneuronal Localization of 3-Methoxytyramine Synthesis
The synthesis of 3-Methoxytyramine primarily occurs in extraneuronal spaces. rupahealth.comnih.gov This is due to the localization of the enzyme responsible for its formation, Catechol-O-methyltransferase (COMT). COMT is predominantly found in glial cells and other non-neuronal tissues. taylorandfrancis.com This extraneuronal location contrasts with the primary site of dopamine synthesis, which is within presynaptic neurons.
Consequently, after dopamine is released from neurons into the synaptic cleft, a portion of it diffuses into the surrounding extraneuronal space where it encounters COMT. nih.gov This enzymatic interaction in tissues such as the brain, adrenal glands, and other organs leads to the formation of 3-MT. rupahealth.com Studies have indicated that O-methylation is a particularly prominent pathway for dopamine catabolism in the frontal cortex. nih.gov
Enzymatic Degradation Pathways of 3-Methoxytyramine
Once formed, 3-Methoxytyramine is further metabolized through a series of enzymatic reactions, primarily involving deamination and subsequent oxidation.
Subsequent Metabolism to Homovanillic Acid (HVA) via Aldehyde Dehydrogenase
Following the MAO-mediated deamination of 3-Methoxytyramine to its aldehyde intermediate, the metabolic process continues with the action of aldehyde dehydrogenase (ALDH). wikipedia.orgplos.org This enzyme catalyzes the oxidation of 3-methoxy-4-hydroxyphenylacetaldehyde to Homovanillic Acid (HVA). wikipedia.orgnih.gov HVA is the main end-product of this metabolic pathway and is subsequently excreted from the body, typically in the urine. wikipedia.orgwikipedia.org This two-step enzymatic process, involving both MAO and ALDH, represents the complete degradation pathway of 3-Methoxytyramine in mammalian systems. wikipedia.org
Non-Mammalian and Alternative Biotransformation Pathways of 3-Methoxytyramine
Beyond the well-established mammalian metabolic pathways, 3-Methoxytyramine can undergo biotransformation through alternative routes, particularly in non-mammalian organisms.
Recent research has identified that certain gut bacteria possess the ability to O-demethylate 3-Methoxytyramine, converting it back into the active neurotransmitter dopamine. nih.govnih.govmtroyal.ca This biotransformation is significant as it suggests a potential interplay between host and microbial metabolism in regulating dopamine levels. nih.govnih.govmtroyal.ca Specifically, acetogenic bacteria such as Eubacterium limosum and Blautia producta have been identified as capable of mediating this conversion. nih.govnih.gov The mechanism is believed to involve cobalamin-dependent O-demethylases. nih.gov This finding presents a novel pathway where the gut microbiota can counteract the host's COMT-mediated attenuation of dopamine. nih.govnih.govmtroyal.ca
In the plant kingdom, 3-Methoxytyramine has been found to occur naturally in various species, most notably within the Cactaceae family, such as the prickly pear cactus (genus Opuntia). wikipedia.org It has also been identified in crown gall tumors on Nicotiana species, suggesting its involvement in plant metabolic processes, although the specific biosynthetic and catabolic pathways in plants are less characterized than in mammals. wikipedia.org
Table 1: Key Enzymes in 3-Methoxytyramine Metabolism
| Enzyme | Function | Location |
| Catechol-O-methyltransferase (COMT) | Catalyzes the O-methylation of dopamine to form 3-Methoxytyramine. wikipedia.orgresearchgate.netebi.ac.uk | Primarily extraneuronal, in glial cells and other non-neuronal tissues. taylorandfrancis.comrupahealth.comnih.gov |
| Monoamine Oxidase (MAO) | Catalyzes the oxidative deamination of 3-Methoxytyramine. wikipedia.orgnih.govrupahealth.com | Present in both neurons and glial cells. taylorandfrancis.com |
| Aldehyde Dehydrogenase (ALDH) | Oxidizes the aldehyde intermediate of 3-MT metabolism to Homovanillic Acid (HVA). wikipedia.orgplos.org | Widespread cellular distribution. |
| Cobalamin-dependent O-demethylases | O-demethylates 3-Methoxytyramine to dopamine in certain gut bacteria. nih.gov | Found in acetogenic bacteria like Eubacterium limosum and Blautia producta. nih.govnih.gov |
Microbial O-Demethylation of 3-Methoxytyramine to Dopamine
Recent scientific investigations have highlighted the role of the gut microbiota in the biotransformation of 3-methoxytyramine. Specifically, certain anaerobic bacteria within the human gut are capable of converting 3-methoxytyramine back into dopamine through a process known as O-demethylation. wikipedia.orgnih.govnih.gov This discovery points to a previously unknown pathway for dopamine production within the gut, potentially influencing local and even systemic dopamine levels. wikipedia.orgnih.gov
The key microorganisms identified as being responsible for this conversion are the acetogenic bacteria Eubacterium limosum and Blautia producta. nih.govwikipedia.orgresearchgate.net These bacteria employ cobalamin-dependent O-demethylase enzymes to facilitate the removal of the methyl group from the 3-methoxy position of 3-methoxytyramine, thereby yielding dopamine. nih.govwikipedia.org This metabolic process is linked to reductive acetogenesis, a key energy-conserving pathway for these organisms. nih.govwikipedia.org
The significance of this microbial pathway lies in its ability to counteract the activity of the host enzyme, catechol-O-methyltransferase (COMT). wikipedia.orgnih.govnih.gov In humans, COMT methylates dopamine to form 3-methoxytyramine, a compound with attenuated biological activity. wikipedia.orgnih.gov By reversing this process, gut bacteria may act as a counterbalance to the host's regulation of dopamine. nih.govwikipedia.org
Experimental evidence supporting this mechanism includes the inhibition of 3-methoxytyramine O-demethylation in the presence of propyl iodide, a known inhibitor of cobalamin-dependent O-demethylases. nih.govwikipedia.org Furthermore, the cultivation of E. limosum and B. producta with 3-methoxytyramine resulted in increased levels of acetate (B1210297), consistent with the metabolic activity of acetogens. nih.govwikipedia.org
Table 1: Microbial O-Demethylation of 3-Methoxytyramine
| Feature | Description |
|---|---|
| Process | O-demethylation of 3-Methoxytyramine to Dopamine |
| Microorganisms | Eubacterium limosum, Blautia producta (acetogenic gut bacteria) nih.govwikipedia.orgresearchgate.net |
| Enzyme System | Cobalamin-dependent O-demethylases nih.govwikipedia.org |
| Significance | Counteracts host COMT activity, regenerating dopamine in the gut. wikipedia.orgnih.govwikipedia.org |
| Supporting Evidence | Inhibition by propyl iodide and increased acetate production. nih.govwikipedia.org |
Occurrence and Metabolic Fate of 3-Methoxytyramine in Botanical Systems
3-Methoxytyramine is not exclusive to the animal kingdom and has been identified in various plant species. Notably, it occurs naturally in the prickly pear cactus, a member of the Opuntia genus, and is generally widespread throughout the Cactaceae family. wikipedia.org It has also been detected in crown gall tumors, a plant disease, on species of Nicotiana. wikipedia.org
The biosynthesis of 3-methoxytyramine in plants is believed to follow a similar pathway to that in mammals, originating from dopamine. wikipedia.orgresearchgate.net This transformation involves the enzymatic methylation of dopamine at the 3-hydroxyl group of the catechol ring. The enzyme responsible for this reaction is catechol-O-methyltransferase (COMT). researchgate.net The presence of 3-methoxytyramine in certain plants implies the existence of both its precursor, dopamine, and the necessary enzymatic machinery for its synthesis.
While the formation of 3-methoxytyramine from dopamine in plants is understood, its subsequent metabolic fate is less clearly defined than in animals. In mammalian systems, 3-methoxytyramine is further catabolized by monoamine oxidase (MAO) to form homovanillic acid (HVA). wikipedia.org The complete catabolic pathway for 3-methoxytyramine in plants such as Opuntia has not been fully elucidated. It is hypothesized that, similar to its role in animals, the methylation of dopamine to 3-methoxytyramine serves as a deactivation mechanism within the plant's metabolic network.
Table 2: 3-Methoxytyramine in Botanical Systems
| Aspect | Details |
|---|---|
| Natural Occurrence | Prickly pear cactus (Opuntia genus), widespread in Cactaceae; Crown gall tumors on Nicotiana sp. wikipedia.org |
| Biosynthesis | Formed via the methylation of dopamine. wikipedia.orgresearchgate.net |
| Enzyme Involved | Catechol-O-methyltransferase (COMT) researchgate.net |
| Metabolic Role | Likely a deactivation product of dopamine; the complete catabolic pathway in plants is not fully detailed. |
Neurobiological Functions and Pharmacological Interactions of 3 Methoxytyramine
Re-evaluation of 3-Methoxytyramine as an Active Neuromodulator
Contrary to its long-held status as an inactive metabolite, 3-MT is now recognized as a neuromodulator that can influence neuronal signaling and behavior independently of dopamine (B1211576). nih.govrupahealth.com This paradigm shift stems from discoveries highlighting its interaction with specific receptor systems, particularly the trace amine-associated receptor 1 (TAAR1). uniupo.itrupahealth.com
A pivotal finding in the re-evaluation of 3-MT is its function as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1). wikipedia.orgnih.gov TAAR1 is a G protein-coupled receptor that can be activated by various phenylethylamine derivatives, including trace amines and monoamine metabolites. nih.gov Studies have demonstrated that 3-MT binds to and activates rodent and human TAAR1. wikipedia.orgnih.gov
Research using cellular assays has confirmed the agonistic activity of 3-MT at TAAR1. For instance, in HEK-293 cells expressing human TAAR1 (hTAAR1), 3-MT was shown to stimulate cAMP accumulation with a potency comparable to that of tyramine. nih.gov The half-maximal effective concentration (EC50) for 3-MT at the hTAAR1 receptor was determined to be approximately 700 ± 180 nM. nih.gov This finding firmly establishes 3-MT as a functional agonist at this receptor, capable of initiating intracellular signaling cascades.
Activation of TAAR1 by 3-MT initiates downstream intracellular signaling pathways, including the accumulation of cyclic AMP (cAMP) and the phosphorylation of key signaling proteins like extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB). nih.govtargetmol.com These signaling events are crucial for mediating the receptor's effects on neuronal function. nih.gov
In cellular assays, the application of 3-MT to cells expressing TAAR1 leads to a measurable increase in cAMP levels. nih.gov Furthermore, in vivo studies have shown that central administration of 3-MT in mice induces significant phosphorylation of both ERK and CREB in the striatum. nih.govuniupo.it These signaling events are generally associated with the PKA-mediated cAMP pathway. nih.govnih.gov The behavioral and signaling effects of 3-MT were observed to be partially diminished in mice lacking the TAAR1 receptor, providing further evidence that TAAR1 activation is a key mechanism for 3-MT's action. nih.govuniupo.it This complex signaling cascade suggests that 3-MT, through TAAR1, can modulate gene expression and neuronal plasticity. nih.gov
Interaction Profile of 3-Methoxytyramine with Classical Monoamine Receptors
Beyond its interaction with TAAR1, 3-MT has also been investigated for its binding affinity to classical monoamine receptors, which are the primary targets for neurotransmitters like norepinephrine (B1679862) and dopamine.
Research indicates that 3-MT can interact with alpha-adrenergic receptors. One study demonstrated that 3-MT binds to rat noradrenergic cortical α1 receptors in the nanomolar concentration range and to cortical α2-adrenoceptors at low micromolar concentrations. nih.gov Another study investigated the binding of 3-MT to human α2-adrenergic receptors. sigmaaldrich.com This interaction with adrenergic receptors suggests that 3-MT may play a role in modulating the noradrenergic system. nih.gov Specifically, it has been suggested that 3-MT may act as an antagonist of the noradrenergic system, as it was shown to accelerate noradrenaline metabolism. nih.gov
3-MT has been shown to bind to dopamine D1 and D2 receptors in the striatum within the nanomolar concentration range. nih.gov Despite this binding, the functional consequence appears to be distinct from that of dopamine. For instance, while it binds to these receptors, its primary role in vivo seems to be independent of direct dopaminergic transmission, as its effects are observable even in mice with depleted dopamine levels. plos.orgnih.gov The interaction with D1 and D2 receptors, alongside its primary action at TAAR1, contributes to its complex pharmacological profile as an inhibitory regulator that may counteract excessive stimulation of catecholaminergic neurons. nih.gov
Table 1: Binding Affinity of 3-Methoxytyramine at Monoamine Receptors
| Receptor Subtype | Reported Binding Concentration Range | Reference |
|---|---|---|
| Alpha-1 Adrenergic (α1) | Nanomolar | nih.gov |
| Alpha-2 Adrenergic (α2) | Low Micromolar | nih.govnih.gov |
| Dopamine D1 | Nanomolar | nih.gov |
| Dopamine D2 | Nanomolar | nih.gov |
In Vivo Neurochemical and Behavioral Investigations of 3-Methoxytyramine in Pre-Clinical Models
Pre-clinical studies using animal models have been instrumental in uncovering the neurochemical and behavioral effects of 3-MT. These investigations have largely supported the view of 3-MT as an active neuromodulator. nih.gov
In mice acutely depleted of dopamine, direct infusion of 3-MT into the brain was found to induce a complex set of abnormal involuntary movements. nih.govuniupo.it In normal mice, central administration of 3-MT resulted in a temporary, mild hyperactivity accompanied by a similar set of abnormal movements, such as tremor, head bobbing, and abnormal orofacial movements. nih.gov These behavioral effects highlight that 3-MT can directly influence motor control, independent of dopamine. nih.gov
Biochemical analyses in these models have shown that 3-MT behaves as an antagonist to the noradrenergic system. nih.gov For example, bilateral intrastriatal injections of 3-MT in rats did not significantly alter locomotor activity on their own but were able to strongly antagonize the hypermotility induced by amphetamine. nih.gov These findings suggest that 3-MT may function as an inhibitory regulator, counteracting excessive catecholaminergic stimulation in the striatum. nih.gov The behavioral effects observed with 3-MT administration were partially attenuated in TAAR1 knockout mice, reinforcing the role of this receptor in mediating the actions of 3-MT. nih.gov
Modulation of Locomotor Activity and Motor Control
Contrary to its historical perception as an inactive metabolite, 3-MT has been shown to exert direct effects on locomotor activity and motor control. researchgate.net Studies in normal mice have demonstrated that central administration of 3-MT can induce a temporary and dose-dependent period of mild hyperactivity. nih.gov This behavioral activation is often accompanied by a complex set of abnormal movements, including stereotypy, sniffing, grooming, rearing, and mild involuntary limb movements. nih.gov
Further investigations in dopamine-depleted mouse models, which exhibit akinesia (an inability to initiate movement), have revealed that 3-MT can induce significant behavioral activation. nih.gov However, this activity manifests not as normal forward locomotion, but as a series of disorganized and abnormal movements such as tremor, head bobbing, and abnormal orofacial movements. nih.gov This suggests that 3-MT's influence on motor function is complex and not simply a replication of dopamine's effects. nih.gov
Interestingly, while 3-MT on its own does not significantly affect the locomotor activity of naive rats when injected directly into the striatum, it has been shown to potently antagonize the hypermotility induced by amphetamine. nih.gov The effects of 3-MT on locomotor activity are believed to be at least partially mediated by the trace amine-associated receptor 1 (TAAR1), as the behavioral effects are attenuated in mice lacking this receptor. wikipedia.orgnih.gov
| Animal Model | 3-MT Administration Details | Observed Effects | Mediating Factors | Reference |
|---|---|---|---|---|
| Normal Mice | Central administration (9 µg and higher) | Transient mild hyperactivity, stereotypy, sniffing, grooming, rearing, mild abnormal involuntary limb movements. | Partially mediated by TAAR1. | nih.gov |
| Dopamine-Depleted Mice | Intracerebroventricular infusion (36 µg and 180 µg) | Disorganized abnormal movements (tremor, head bobbing, abnormal orofacial movements), but not normal forward activity. | Induces ERK and CREB phosphorylation in the striatum. | nih.govresearchgate.net |
| Naive Rats | Bilateral intrastriatal injections (0.25 µmol in 0.5 µl) | No significant effect on spontaneous locomotor activity. | - | nih.gov |
| Rats (Amphetamine-Induced Hypermotility) | Bilateral intrastriatal injections | Strongly antagonized amphetamine-induced hypermotility. | - | nih.gov |
| TAAR1 Knockout Mice | Central administration | Behavioral and signaling effects of 3-MT were partially attenuated. | Demonstrates a role for TAAR1 in mediating 3-MT's effects. | nih.gov |
Influence on Dopamine and Noradrenaline Turnover and Release Dynamics
The level of 3-MT in the brain is considered a reflection of dopamine release, as it is formed from dopamine that has been released into the extracellular space and then metabolized by COMT. nih.gov Its subsequent degradation by MAO to HVA completes the metabolic pathway. nih.govtaylorandfrancis.com Therefore, the dynamics of 3-MT formation and degradation are intrinsically linked to the turnover of dopamine. nih.gov
In the rat frontal cortex, O-methylation is a primary route for the catabolism of released dopamine, with 3-MT being the major metabolite. nih.gov Under normal conditions, the formation of 3-MT accounts for over 60% of the total dopamine turnover in this brain region. nih.gov This is in contrast to the nucleus accumbens and striatum, where it constitutes 15% or less of the turnover. nih.gov
Pharmacological studies have shown that 3-MT can act as an antagonist to the noradrenergic system. nih.gov It has been observed to accelerate the metabolism of noradrenaline and to counteract the inhibitory effect of amphetamine on the rate of noradrenaline metabolism. nih.gov This suggests that 3-MT plays a regulatory role in catecholaminergic systems, extending beyond just the dopaminergic pathways. nih.gov The ratio of dopamine to 3-MT in the extracellular space has been proposed as a critical factor in determining locomotor activity, suggesting a delicate balance between the neurotransmitter and its metabolite. nih.gov
Role of 3-Methoxytyramine in Psychostimulant-Induced Sensitization and Anti-Addictive Mechanisms (e.g., Cocaine)
Research indicates that 3-MT may play a crucial role in the mechanisms underlying psychostimulant addiction and the potential for anti-addictive therapies. nih.gov Behavioral sensitization to drugs like cocaine is a phenomenon where repeated administration leads to a progressively greater behavioral response. nih.gov This process is thought to be linked to neuroplastic changes in the brain's reward pathways. nih.gov
In studies investigating the effects of the endogenous compound 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), which has shown anti-addictive properties, a significant interaction with 3-MT has been observed. nih.gov While 1MeTIQ only slightly inhibited the hyperactivity induced by an acute dose of cocaine, it completely blocked the expression of locomotor sensitization to the drug. nih.gov
Microdialysis studies in rats revealed that when 1MeTIQ was administered before cocaine, it intensified the cocaine-induced increase in dopamine release. nih.gov More strikingly, it led to a massive and prolonged elevation of the extracellular concentration of 3-MT in the striatum, increasing it by approximately 800%. nih.gov This suggests that the anti-addictive action of 1MeTIQ may be mediated by its profound effect on the ratio of dopamine to 3-MT. nih.gov By normalizing the [DA/3-MT] ratio, which is typically increased by cocaine, 1MeTIQ may exert its anti-craving effects. nih.gov These findings highlight the potential of targeting 3-MT levels as a strategy for developing treatments for substance use disorders.
Investigating Neuroprotective and Antidopaminergic Effects
While much of the focus on 3-MT has been on its role as a neuromodulator, there is also interest in its potential neuroprotective and antidopaminergic properties. nih.gov The compound 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), which significantly elevates 3-MT levels, is itself known for its neuroprotective and antidopaminergic activities. nih.gov This raises the question of whether some of these effects could be mediated by the increased presence of 3-MT.
The term "dopamine antagonist" refers to substances that block dopamine receptors, and they are commonly used as antipsychotics. clevelandclinic.orgwikipedia.org While 3-MT itself is not a classical dopamine antagonist, its ability to counteract the effects of excessive dopaminergic stimulation, such as amphetamine-induced hypermotility, suggests it has functional antidopaminergic properties. nih.gov By acting as an inhibitory regulator, 3-MT may help to protect against the consequences of overactive catecholaminergic systems. nih.gov
Theoretical Frameworks for 3-Methoxytyramine's Involvement in Brain Disorders
The evolving understanding of 3-MT as a bioactive molecule has led to new theoretical frameworks regarding its potential involvement in the pathophysiology of several brain disorders characterized by dopaminergic dysregulation. rupahealth.comnih.gov
Implications for Dopaminergic Dysregulation in Neurological and Psychiatric Conditions (e.g., Parkinson's Disease, Schizophrenia, Dyskinesia)
Given its close metabolic relationship with dopamine, alterations in 3-MT levels have been implicated in conditions where dopaminergic function is compromised. rupahealth.com
Parkinson's Disease: This neurodegenerative disorder is characterized by the loss of dopamine-producing neurons. wikipedia.org It has been suggested that abnormal levels of 3-MT could contribute to some of the side effects associated with L-DOPA treatment, the primary therapy for Parkinson's disease. nih.gov Furthermore, the clinical utility of both COMT and MAO inhibitors in managing Parkinson's disease highlights the importance of the metabolic pathways that produce and degrade 3-MT. nih.gov The behavioral effects induced by 3-MT may be particularly relevant to the pathogenesis of the disease or the response to treatment. nih.gov
Schizophrenia: This complex mental illness is associated with altered dopamine activity. wikipedia.orgmountsinai.org Some research suggests that dopamine dysregulation and neuroinflammation are key contributors to the pathophysiology of schizophrenia. youtube.com As a key metabolite of dopamine, 3-MT is a molecule of interest in understanding the neurochemical imbalances in this disorder. rupahealth.com The potential for 3-MT to modulate dopaminergic and other neurotransmitter systems suggests it could play a role in the expression of psychotic symptoms. nih.gov
Dyskinesia: These are involuntary, erratic, writhing movements of the face, arms, legs, or trunk. They are a common complication of long-term L-DOPA treatment for Parkinson's disease. The ability of 3-MT to induce a complex set of abnormal involuntary movements in animal models suggests a potential link to the mechanisms underlying dyskinesia. nih.gov Further characterization of 3-MT's physiological functions could advance the understanding and treatment of this debilitating side effect. nih.gov
Role in Maintaining Neurotransmitter Homeostasis and Counteracting Excessive Catecholaminergic Stimulation
A key emerging concept is the role of 3-MT as a homeostatic regulator within catecholaminergic systems. rupahealth.comnih.gov Rather than being a passive byproduct, 3-MT appears to function as an inhibitory signal that counteracts excessive stimulation of these pathways. nih.gov
This is supported by evidence that 3-MT can antagonize amphetamine-induced hypermotility and accelerate noradrenaline metabolism. nih.gov In situations of massive dopamine release or deficiencies in the MAO enzyme, the resulting accumulation of 3-MT could reach concentrations sufficient to activate receptors like TAAR1, thereby triggering its modulatory effects. nih.gov Conversely, inhibition of COMT, which would decrease 3-MT levels, could diminish these regulatory actions. nih.gov
Future Research Directions and Unexplored Avenues for 3 Methoxytyramine Studies
Elucidating Novel Biological Functions and Signaling Pathways
Initially dismissed as biologically inert, 3-MT is now recognized as a neuromodulator that can influence behavior and cellular signaling independently of dopamine (B1211576). nih.govrupahealth.com A pivotal discovery in this area is the identification of 3-MT as an agonist for the trace amine-associated receptor 1 (TAAR1). nih.govwikipedia.org This interaction is crucial as it implicates 3-MT in a range of neurological processes.
Future research should focus on:
Deeper Characterization of TAAR1-mediated Signaling: While studies have shown that 3-MT can activate TAAR1, leading to cyclic AMP (cAMP) accumulation and the phosphorylation of ERK and CREB, the full spectrum of its downstream signaling cascades remains to be elucidated. nih.gov Investigating these pathways in greater detail could reveal novel therapeutic targets for disorders involving dopaminergic dysfunction.
Identification of Additional Receptors: It is plausible that 3-MT interacts with other receptors besides TAAR1. Research has indicated that 3-MT can bind to rat noradrenergic alpha(1) and dopamine D(1) and D(2) receptors in the nanomolar range. nih.gov Further binding studies and functional assays are necessary to identify and characterize other potential molecular targets of 3-MT. This could unveil previously unknown modulatory roles in various neurotransmitter systems.
Neuromodulatory Effects in Different Brain Regions: The effects of 3-MT have been primarily studied in the striatum. nih.gov Future investigations should explore its actions in other brain regions rich in dopamine and its metabolizing enzymes, such as the prefrontal cortex, nucleus accumbens, and amygdala. wikipedia.org This could provide a more comprehensive picture of its influence on cognitive and affective functions.
Interaction with other Neurotransmitter Systems: Research suggests that 3-MT can act as an antagonist of the noradrenergic system. nih.gov Exploring the intricate interplay between 3-MT and other neurotransmitter systems, such as the serotonergic and glutamatergic systems, will be crucial for understanding its integrated role in brain function.
Investigating 3-Methoxytyramine in Complex Biological Systems (e.g., Gut-Brain Axis)
The gut-brain axis represents a complex communication network that influences various physiological processes, including brain function. Recent findings have highlighted a fascinating and previously unknown role for the gut microbiota in dopamine metabolism, directly involving 3-MT.
A significant study has demonstrated that certain gut bacteria can synthesize dopamine by O-demethylating 3-MT. nih.gov This discovery has profound implications for our understanding of dopamine regulation and its impact on health and disease. Key future research directions in this area include:
Identification and Characterization of 3-MT-Metabolizing Gut Bacteria: The study identified acetogenic bacteria such as Eubacterium limosum and Blautia producta as capable of this conversion. nih.gov Further research is needed to identify other bacterial species with this capability and to understand the enzymatic machinery, likely involving cobalamin-dependent O-demethylases, responsible for this transformation.
Impact on Host Dopamine Homeostasis: A critical question is the extent to which this bacterially-mediated dopamine production from 3-MT contributes to systemic and central dopamine levels. Investigating how alterations in the gut microbiome composition affect dopamine-related behaviors and the pathophysiology of conditions like Parkinson's disease and depression is a promising avenue.
Therapeutic Potential of Modulating Gut Microbiota: The ability of gut bacteria to counterbalance the host's COMT-mediated dopamine attenuation by regenerating dopamine from 3-MT suggests a novel therapeutic strategy. nih.gov Future studies could explore the use of probiotics or prebiotics to enrich for these dopamine-producing bacteria as a potential intervention for conditions associated with dopamine deficiency.
Development of Innovative Methodologies for 3-Methoxytyramine Detection and Manipulation
Accurate and sensitive measurement of 3-MT is paramount for both research and clinical applications, especially given its very low endogenous concentrations in plasma. researchgate.net While significant progress has been made, there is still room for innovation in detection and manipulation techniques.
Detection Methodologies:
| Method | Description | Sensitivity | Application |
| HPLC with Electrochemical Detection (HPLC-ECD) | A method used to analyze 3-MT in brain homogenates without extensive purification. | Can measure as low as 3 pg of 3-MT. | Research on drug effects on dopamine metabolism in the brain. nih.gov |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | A highly sensitive and specific method for measuring 3-MT in plasma and urine. | Limit of quantitation as low as 0.03 nM. | Clinical diagnostics for pheochromocytomas, paragangliomas, and neuroblastomas. researchgate.netbohrium.comsigmaaldrich.comnih.gov |
| Dual-Template Magnetic Molecularly Imprinted Polymers (MMIPs) | A novel sample preparation technique using dopamine and metanephrine (B195012) as templates for the selective extraction of 3-MT and other metanephrines from urine. | High adsorption efficiency (>89%). | Rapid clinical analysis of pheochromocytomas and paragangliomas. mdpi.com |
Future research in this area should aim to:
Enhance Sensitivity and Throughput: Developing even more sensitive assays, potentially with higher throughput capabilities, will be crucial for large-scale clinical studies and for detecting subtle changes in 3-MT levels in various physiological and pathological states. researchgate.netbohrium.com
Develop Point-of-Care Diagnostics: The creation of rapid, cost-effective, and user-friendly point-of-care tests for urinary or plasma 3-MT could revolutionize the screening and monitoring of conditions like neuroblastoma and pheochromocytoma.
Stable-Labeled Internal Standards: The use of stable-labeled internal standards, such as 3-Methoxytyramine-D4 HCl, is essential for accurate quantification in LC-MS/MS methods and their continued development is important. cerilliant.com
Manipulation Methodologies: Currently, the manipulation of 3-MT levels in research is primarily achieved through the administration of its precursor, L-DOPA, or by using inhibitors of the enzymes responsible for its metabolism, COMT and MAO. nih.gov Future research could focus on developing more specific tools to manipulate 3-MT levels and activity, such as:
Selective TAAR1 Agonists and Antagonists: The development of highly selective pharmacological tools for TAAR1 will be instrumental in dissecting the specific contributions of 3-MT to the behavioral and cellular effects observed.
Genetic Tools: Utilizing genetic approaches, such as viral vectors to overexpress or knockdown the enzymes involved in 3-MT metabolism in specific neuronal populations, would allow for a more precise investigation of its localized functions.
Integration of Computational and Systems Biology Approaches in 3-Methoxytyramine Research
The complexity of the biological systems in which 3-MT operates necessitates the use of computational and systems biology approaches to integrate diverse datasets and uncover novel insights.
Recent research has already demonstrated the power of this approach by identifying a specific gene expression signature associated with elevated urinary 3-MT levels in neuroblastoma patients. ascopubs.orgnih.gov This "3-MT gene signature" was found to be a strong predictor of poor clinical outcome and was correlated with MYC oncogene activity. rupahealth.comascopubs.org
Future directions for computational and systems biology in 3-MT research include:
Multi-Omics Data Integration: Integrating genomics, transcriptomics, proteomics, and metabolomics data will be essential to build comprehensive models of 3-MT's role in cellular networks. This could help in identifying novel biomarkers and therapeutic targets for diseases where 3-MT levels are altered.
Predictive Modeling of 3-MT Dynamics: Developing computational models that can predict how 3-MT levels change in response to various genetic, environmental, and pharmacological perturbations would be a valuable tool for understanding its regulation and for designing novel therapeutic strategies.
Network Analysis of 3-MT-Associated Pathways: Applying network biology approaches to analyze the signaling pathways and gene regulatory networks associated with 3-MT can help to identify key nodes and modules that are critical for its biological effects. This could provide a more holistic understanding of its function beyond a single receptor or pathway.
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: For any potential therapeutic applications involving the modulation of 3-MT, PK/PD modeling will be crucial to understand its absorption, distribution, metabolism, and excretion, and to optimize dosing regimens.
By pursuing these future research directions, the scientific community can expect to unravel the full extent of 3-Methoxytyramine's biological significance, paving the way for new diagnostic and therapeutic strategies for a range of human diseases.
Q & A
Q. What are the common synthetic routes for preparing Phenol, 4-(2-aminoethyl)-3-methoxy- with high regiochemical purity?
- Methodological Answer : Synthesis typically involves regioselective alkylation and protection/deprotection strategies. For example:
- Step 1 : Protect the amine group of tyramine (4-(2-aminoethyl)phenol) using a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions.
- Step 2 : Introduce the methoxy group at the 3-position via Williamson ether synthesis, employing methyl iodide and a base like K₂CO₃ in DMF.
- Step 3 : Deprotect the amine using acidic conditions (e.g., HCl in dioxane) to yield the final compound as a hydrochloride salt .
- Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm regiochemistry via ¹H NMR (e.g., methoxy proton resonance at δ 3.8–3.9 ppm) .
Q. How can researchers confirm the structural identity and purity of Phenol, 4-(2-aminoethyl)-3-methoxy- using spectroscopic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR: Identify the methoxy group (singlet, δ ~3.8 ppm), aromatic protons (meta-coupled doublets for 3-methoxy substitution), and ethylamine chain (triplet for –CH₂NH₂ at δ ~2.7–3.0 ppm) .
- ¹³C NMR: Confirm methoxy (δ ~55 ppm) and quaternary carbons in the aromatic ring.
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ matching the theoretical mass (C₉H₁₃NO₂: 167.0946 g/mol).
- HPLC : Assess purity (>98%) with a C18 column, UV detection at 280 nm, and mobile phase gradient (water/acetonitrile with 0.1% trifluoroacetic acid) .
Q. What are the key considerations for stabilizing Phenol, 4-(2-aminoethyl)-3-methoxy- in aqueous solutions during experimental procedures?
- Methodological Answer :
- pH Control : Maintain acidic conditions (pH 4–5) to protonate the amine group, reducing oxidation and degradation. Use buffers like citrate or acetate.
- Antioxidants : Add 0.1% ascorbic acid or EDTA to chelate metal ions that catalyze oxidation.
- Storage : Store solutions at –20°C under nitrogen or argon to prevent autoxidation. Lyophilized powders are stable for long-term storage .
Advanced Research Questions
Q. How does the introduction of a methoxy group at the 3-position influence the physicochemical properties of 4-(2-aminoethyl)phenol derivatives compared to their dopamine analogs?
- Methodological Answer :
- Lipophilicity : The methoxy group increases logP (octanol-water partition coefficient), enhancing membrane permeability. Measure via shake-flask method or computational tools (e.g., ACD/Labs).
- Electronic Effects : The electron-donating methoxy group alters aromatic ring electron density, impacting redox potential. Use cyclic voltammetry to compare oxidation potentials (e.g., dopamine vs. methoxy derivative).
- Receptor Binding : Perform radioligand displacement assays (e.g., with ³H-dopamine) to assess affinity for dopamine receptors (D1/D2 families) .
Q. What strategies can be employed to investigate the adsorption behavior of Phenol, 4-(2-aminoethyl)-3-methoxy- on carbon-based nanomaterials under varying pH conditions?
- Methodological Answer :
- Batch Adsorption Experiments :
- Prepare aqueous solutions of the compound (0.1–10 mM) and mix with multiwalled carbon nanotubes (MWCNTs) at pH 3, 7, and 10.
- Measure equilibrium adsorption capacity (qe) via UV-Vis spectrophotometry at λ_max ~275 nm.
- Fit data to Langmuir/Freundlich isotherms to determine adsorption mechanisms (e.g., π-π stacking, hydrogen bonding) .
- Surface Characterization : Use X-ray photoelectron spectroscopy (XPS) to analyze functional groups on MWCNTs post-adsorption.
Q. How can computational chemistry tools be utilized to predict the interaction mechanisms between Phenol, 4-(2-aminoethyl)-3-methoxy- and biological targets such as neurotransmitter receptors?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding poses in dopamine receptor active sites. Validate with co-crystallized ligands (e.g., PDB: 3PBL for D3 receptor).
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze hydrogen bonds and hydrophobic interactions.
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like polar surface area and H-bond donors to predict bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
